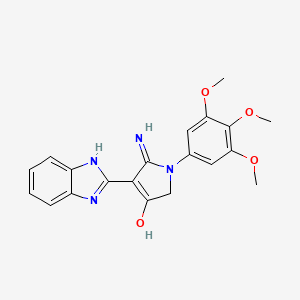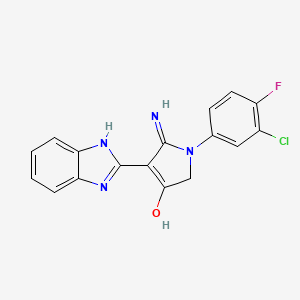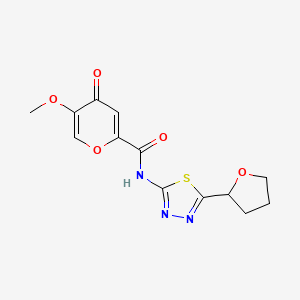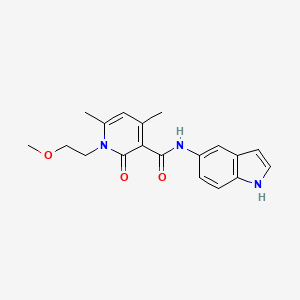![molecular formula C16H20N2O4 B603340 2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid CAS No. 1071389-71-3](/img/structure/B603340.png)
2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is a complex organic compound with a molecular formula of C17H22N2O4. This compound is characterized by the presence of a cyclohexane ring, an aniline derivative, and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reaction of cyclohexanecarboxylic acid with aniline derivatives under controlled conditions. The process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid
- 2-({4-[diethylamino]carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid
Uniqueness
2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
1071389-71-3 |
|---|---|
Fórmula molecular |
C16H20N2O4 |
Peso molecular |
304.34g/mol |
Nombre IUPAC |
2-[[4-(methylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4/c1-17-14(19)10-6-8-11(9-7-10)18-15(20)12-4-2-3-5-13(12)16(21)22/h6-9,12-13H,2-5H2,1H3,(H,17,19)(H,18,20)(H,21,22) |
Clave InChI |
MTSNKHFTMILZHK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate](/img/structure/B603257.png)
![2,2-dimethyl-5-oxo-N-(4H-1,2,4-triazol-3-yl)-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B603258.png)

![1-({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)-4-piperidinecarboxylic acid](/img/structure/B603261.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B603265.png)
![7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B603266.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-pyrrol-2-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603268.png)

![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603271.png)
![1-(2-methoxyethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B603272.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[4-(1,3-thiazol-2-yl)benzyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603275.png)


